Comparative CA I and CA II Inhibition Potency: N-(4-cyanophenyl)sulfamide vs. Unsubstituted Sulfamide Scaffold
N-(4-cyanophenyl)sulfamide exhibits nanomolar inhibitory potency against human carbonic anhydrase isoforms I and II, with reported Ki values of 20 nM for CA I and 16 nM for CA II [1]. The unsubstituted sulfamide parent scaffold (H2NSO2NH2), lacking the 4-cyanophenyl moiety, demonstrates substantially weaker inhibition, with inhibition constants against various CA isoforms in the micromolar range [2]. This difference demonstrates that the 4-cyanophenyl substitution confers over two orders of magnitude enhancement in CA II inhibitory potency compared to the unsubstituted sulfamide core scaffold.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 16 nM |
| Comparator Or Baseline | Unsubstituted sulfamide (H2NSO2NH2): weak micromolar-range inhibition against CA isoforms |
| Quantified Difference | Estimated >100-fold potency enhancement conferred by 4-cyanophenyl substitution |
| Conditions | Human recombinant CA II; reported vendor data and primary literature on sulfamide scaffold |
Why This Matters
The 4-cyanophenyl substitution is essential for achieving nanomolar CA II inhibition; unsubstituted sulfamide scaffold cannot substitute for this compound in assays requiring potent zinc-binding activity.
- [1] Santa Cruz Biotechnology. N-(4-cyanophenyl)sulfamide Technical Datasheet: Ki data for CA I and CA II. CAS 164648-70-8. View Source
- [2] Winum JY, Innocenti A, Scozzafava A, Montero JL, Supuran CT. Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfamides. Bioorg Med Chem Lett. 2005;15(9):2353-2358. View Source
